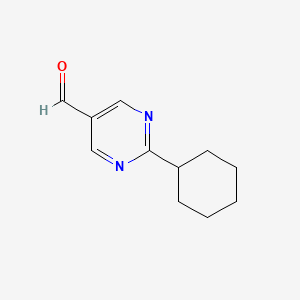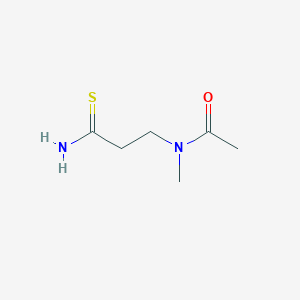
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine
Übersicht
Beschreibung
1H-Indol-6-ylmethyl)(pyridin-3-ylmethyl)amine, also known as IPMA, is a synthetic compound of nitrogen, hydrogen, and carbon that has been extensively studied in recent years due to its potential applications in scientific research. Its synthesis and structure have been extensively studied, and its mechanism of action and biochemical and physiological effects are being investigated.
Wissenschaftliche Forschungsanwendungen
Catalyst Development
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine and similar compounds have been explored in the development of palladacycles, which are catalysts used in organic synthesis. For instance, Singh et al. (2017) synthesized compounds with an indole core that showed efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Coordination Polymers
Compounds similar to this compound have been used to construct coordination polymers. Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, to form helical silver(I) coordination polymers (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Anticancer Activity
Kumar et al. (2013) explored derivatives of 1H-indole for anticancer activity. They synthesized compounds that exhibited good anticancer activity, indicating potential pharmaceutical applications (Kumar, Kumar, Roy, & Sondhi, 2013).
Fluorescent Sensors
Mac et al. (2010) developed a novel fluorescent dye based on a pyrazoloquinoline skeleton, which is structurally related to this compound. This compound acted as a sensor for detecting small inorganic cations (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Chemosensors for Metal Ions
Zheng et al. (2016) synthesized a bis(pyridine-2-ylmethyl)amine derivative as a colorimetric and fluorescent chemosensor for metal ions, particularly for detecting Cu2+ ions (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole derivatives are known to interact with a variety of biological targets. For instance, some indole compounds have been found to inhibit Beta-secretase 1 , which plays a key role in the development of Alzheimer’s disease.
Mode of Action
The exact mode of action would depend on the specific target. For Beta-secretase 1, for example, the compound might bind to the active site of the enzyme, preventing it from cleaving its substrate and thus inhibiting the production of amyloid-beta peptides .
Biochemical Pathways
Again, this would depend on the specific target. In the case of Beta-secretase 1, the affected pathway would be the amyloidogenic pathway, which leads to the production of amyloid-beta peptides and is implicated in Alzheimer’s disease .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways it’s involved in. In the case of Beta-secretase 1, inhibition of this enzyme could potentially reduce the production of amyloid-beta peptides, thereby mitigating the symptoms of Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a ligand for certain receptors or enzymes, influencing their activity. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating protein-protein interactions. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. This binding can result in conformational changes that affect the biomolecule’s function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may be transported by specific transporters or binding proteins, influencing its localization and accumulation. These factors can affect the compound’s efficacy and toxicity. Studying its transport and distribution helps in understanding how it reaches its target sites and exerts its effects .
Eigenschaften
IUPAC Name |
1-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-14-5-7-18-15(14)8-12/h1-8,10,17-18H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGXMJUXHXGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1416205.png)
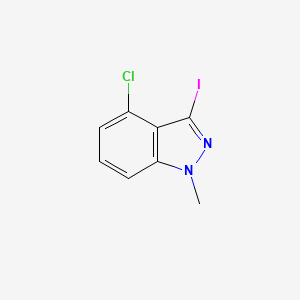

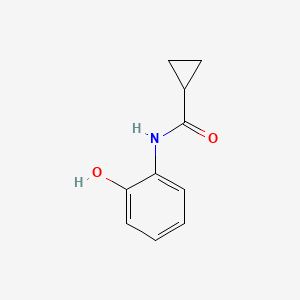
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
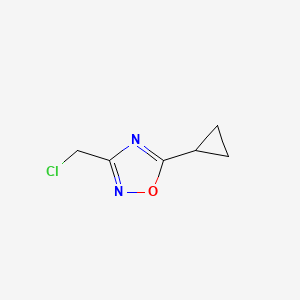

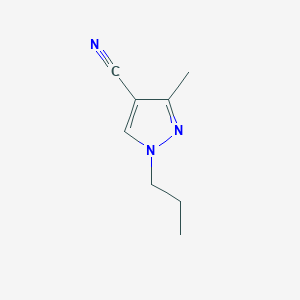
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
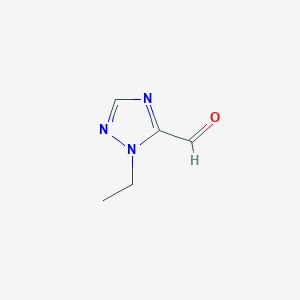
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
